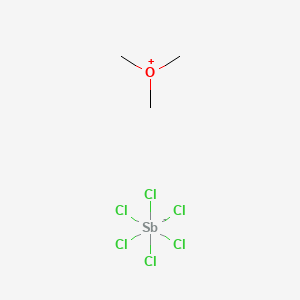
Trimethyloxonium hexachloroantimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyloxonium hexachlorantimonate is a light brown powder. (NTP, 1992) It is a powerful alkylating agent.
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition in Methanol Conversion : Trimethyloxonium hexachloroantimonate is studied for its role in the thermal decomposition of trimethyloxonium salts, particularly in the conversion of methanol into hydrocarbons. This process occurs in the 50-350°C temperature range and involves C-C bond formation at high temperatures under radical-type reaction conditions (Rimmelin, Brenner, Fischer, & Sommer, 1986).
Preparation of Crystalline Aromatic Cation-Radical Salts : Trimethyloxonium hexachloroantimonate acts as a selective oxidant for aromatic donors, enabling the preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).
Formation of Methyl Ethyl Ether : This compound is involved in the formation of methyl ethyl ether through a reaction with a strongly hindered base, attributing this to the formation of an oxygen ylide followed by a Stevens-type rearrangement or intermolecular methylation (Rimmelin, Taghavi, & Sommer, 1984).
Reactions with Potassium t-Butoxide : Research also includes the study of the reactions of thiomethoxymethyl hexachloroantimonate with potassium t-butoxide and other bases, elucidating the mechanism of the process and its products (Olofson & Hansen, 1971).
Photophysical and Theoretical Investigations : Treatment of [8]cycloparaphenylene with the oxidant triethyloxonium hexachloroantimonate resulted in an isolable radical cation, the photophysical properties of which were investigated, showing the presence of absorptions indicative of a delocalized, quinoidal carbon nanohoop (Golder, Wong, & Jasti, 2013).
Profiling of Organic Acids : In chromatography, trimethyloxonium tetrafluoroborate, a related compound, is used as a derivatising agent to transform urinary organic acids into methyl esters, providing an alternative to hazardous substances like diazomethane (Liebich & Gešele, 1999).
Eigenschaften
CAS-Nummer |
54075-76-2 |
|---|---|
Produktname |
Trimethyloxonium hexachloroantimonate |
Molekularformel |
C3H9Cl6OS |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
hexachloroantimony(1-);trimethyloxidanium |
InChI |
InChI=1S/C3H9O.6ClH.Sb/c1-4(2)3;;;;;;;/h1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
YAHNDGAYGJSBJE-UHFFFAOYSA-H |
SMILES |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Andere CAS-Nummern |
54075-76-2 |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
43625-65-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




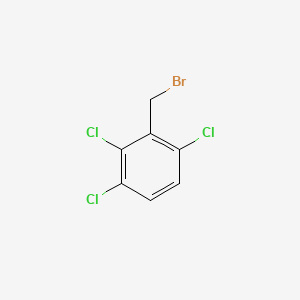
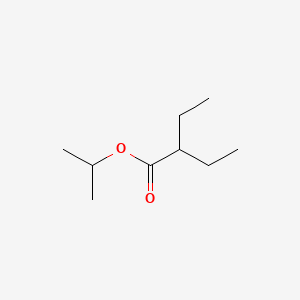
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, zinc salt (2:1)](/img/structure/B1617668.png)



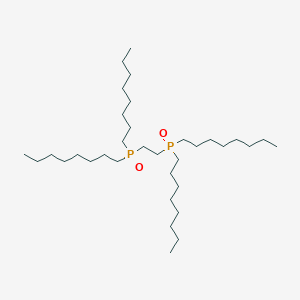
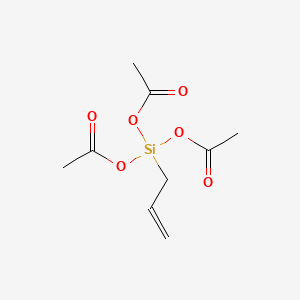
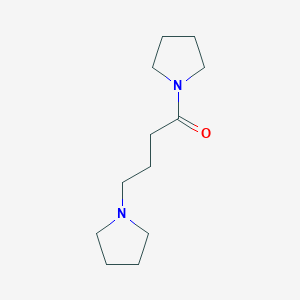
![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)
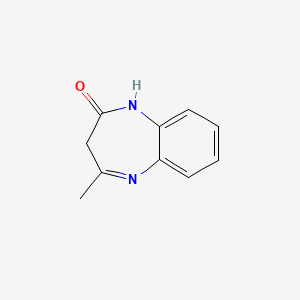
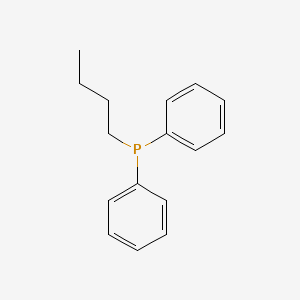
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1617684.png)